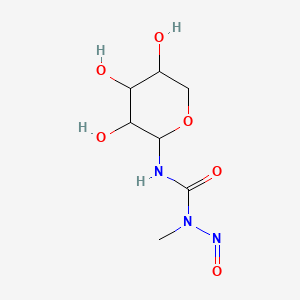
Urea, N'-arabinosyl-N-methyl-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea is a nitrosourea derivative with potential antineoplastic activity. This compound is known for its ability to cross the blood-brain barrier, making it a valuable agent in the treatment of brain tumors. It is a part of the larger family of nitrosoureas, which are extensively studied for their antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea involves the reaction of L-arabinose with methyl isocyanate and nitrous acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The resulting intermediate is then treated with nitrous acid to form N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea .
L-arabinose: is reacted with in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea follows a similar synthetic route but on a larger scale. The process involves:
Batch reactors: for the initial reaction between L-arabinose and methyl isocyanate.
Continuous flow reactors: for the subsequent nitrosation step.
Purification: steps, including crystallization and filtration, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives and other oxidation products.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted nitrosourea derivatives.
Scientific Research Applications
N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosourea chemistry.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored for its potential as an antineoplastic agent, particularly in the treatment of brain tumors.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea involves:
Alkylation: The compound alkylates DNA, leading to the formation of cross-links and strand breaks.
Carbamoylation: It also carbamoylates proteins, affecting their function and leading to cell death.
Molecular Targets: The primary targets are DNA and proteins involved in cell division and repair.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy.
N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea: Another nitrosourea with antitumor activity.
Streptozotocin: A naturally occurring nitrosourea used in the treatment of pancreatic cancer.
Uniqueness
N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea is unique due to its ability to cross the blood-brain barrier and its specific molecular structure, which provides distinct antitumor properties compared to other nitrosoureas .
Properties
Molecular Formula |
C7H13N3O6 |
|---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
1-methyl-1-nitroso-3-(3,4,5-trihydroxyoxan-2-yl)urea |
InChI |
InChI=1S/C7H13N3O6/c1-10(9-15)7(14)8-6-5(13)4(12)3(11)2-16-6/h3-6,11-13H,2H2,1H3,(H,8,14) |
InChI Key |
BADMGRJDJPQBLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















